2-[4-(2,4-Dinitrophenoxy)phenyl]quinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(2,4-Dinitrophenoxy)phenyl]quinoxaline is a complex organic compound that belongs to the class of quinoxaline derivatives Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse pharmacological and industrial applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2,4-Dinitrophenoxy)phenyl]quinoxaline typically involves the reaction of quinoxalin-2(1H)-one with 2,4-dinitrophenol. One efficient method reported involves the use of aryne chemistry, where aryne intermediates are generated in situ from 2-(trimethylsilyl)phenyl trifluoromethanesulfonate and cesium fluoride . This method provides a mild and efficient route to synthesize 2-phenoxyquinoxaline derivatives with high yields and broad substrate scope.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-[4-(2,4-Dinitrophenoxy)phenyl]quinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides, which have significant biological activities.
Reduction: Reduction reactions can convert the nitro groups to amino groups, leading to different derivatives with altered properties.
Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Quinoxaline N-oxides.
Reduction: Aminoquinoxaline derivatives.
Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-[4-(2,4-Dinitrophenoxy)phenyl]quinoxaline has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-[4-(2,4-Dinitrophenoxy)phenyl]quinoxaline involves its interaction with various molecular targets. For instance, quinoxaline derivatives are known to cause DNA damage, leading to their use as antibacterial and anticancer agents . The compound can also generate reactive oxygen species (ROS), contributing to its biological activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinazolines: Similar in structure but differ in the position of nitrogen atoms in the ring.
Cinnolines: Another class of nitrogen-containing heterocycles with different pharmacological properties.
Phthalazines: Isomeric to quinoxalines but with distinct biological activities.
Uniqueness
2-[4-(2,4-Dinitrophenoxy)phenyl]quinoxaline is unique due to the presence of the dinitrophenoxy group, which imparts specific electronic and steric properties. This uniqueness makes it a valuable compound for developing new materials and studying its biological effects.
Eigenschaften
Molekularformel |
C20H12N4O5 |
---|---|
Molekulargewicht |
388.3 g/mol |
IUPAC-Name |
2-[4-(2,4-dinitrophenoxy)phenyl]quinoxaline |
InChI |
InChI=1S/C20H12N4O5/c25-23(26)14-7-10-20(19(11-14)24(27)28)29-15-8-5-13(6-9-15)18-12-21-16-3-1-2-4-17(16)22-18/h1-12H |
InChI-Schlüssel |
XVUBWZUFOGQSQM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)N=CC(=N2)C3=CC=C(C=C3)OC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.